1-(4-氟苯氧基)-2-硝基苯

描述

Synthesis Analysis

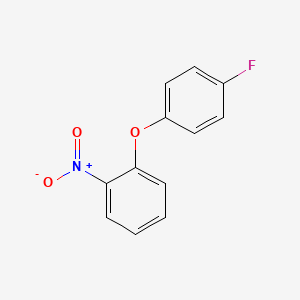

The synthesis of this compound involves the reaction between 4-fluorophenol and ethyl chloroacetate in acetone as the solvent. Refluxing these starting materials leads to the formation of 1-(4-Fluorophenoxy)-2-nitrobenzene .

Molecular Structure Analysis

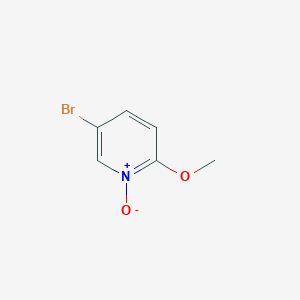

The molecular structure consists of a benzene ring with a fluorine atom attached at the para position (4-position) and a phenoxy group (C₆H₅O) attached at the ortho position (2-position). The bromine atom is present on the benzene ring .

科学研究应用

硝基芳香族化合物的な光物理学と光化学

- ニトロベンゼンなどの硝基芳香族化合物には、複雑な光物理学と光化学があります。CASPT2//CASSCF 計算を使用した研究は、これらの系の UV 吸収後の主な減衰経路を特徴付けてきました。この研究は、1-(4-フルオロフェノキシ)-2-ニトロベンゼンに類似した化合物の光物理的性質を理解する上で重要です (Giussani & Worth, 2017).

電気化学的還元研究

- ニトロベンゼン誘導体の電気化学的還元が探究されており、類似の化合物の還元メカニズムに関する洞察が得られています。このような研究は、1-(4-フルオロフェノキシ)-2-ニトロベンゼンと関連分子の電気化学的挙動を理解するために重要です (Silvester et al., 2006).

検出および分解プロセス

- ニトロベンゼンおよび同様の芳香族化合物の検出方法が開発されており、環境サンプル中の 1-(4-フルオロフェノキシ)-2-ニトロベンゼンの同定および定量化に役立ちます (Verma & Gupta, 1987)。さらに、フェントン試薬によるニトロベンゼンの分解に関する研究は、水酸化ステップの関与を明らかにしており、これは 1-(4-フルオロフェノキシ)-2-ニトロベンゼンの分解経路を理解する上で関連する可能性があります (Carlos et al., 2008).

置換と反応速度論

- ニトロベンゼンの置換速度論と、炭酸カリウムの存在下でのフェノールとの反応に関する研究は、1-(4-フルオロフェノキシ)-2-ニトロベンゼンの反応性に関する洞察を提供します (Khalfina & Vlasov, 2005).

有機金属化学の応用

- 1-フルオロ-2-ニトロベンゼンからの反応を含む二座配位ベンジミダゾリリデン-第 10 族金属錯体に関する研究は、有機金属化学の分野における 1-(4-フルオロフェノキシ)-2-ニトロベンゼンの潜在的な応用を強調しています (Boydston et al., 2006).

安全和危害

属性

IUPAC Name |

1-(4-fluorophenoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUGUAHSQDRBNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B3267253.png)

![N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B3267261.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3267262.png)

![7-Bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3267289.png)

![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)

![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)